Home > Products > Screening Compounds P119000 > AE0047 Hydrochloride
AE0047 Hydrochloride - 116308-56-6

AE0047 Hydrochloride

Catalog Number: EVT-505341
CAS Number: 116308-56-6
Molecular Formula: C41H43ClN4O6
Molecular Weight: 723.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of AE0047 Hydrochloride involves several key steps, primarily focusing on the preparation of 1,4-dihydropyridine derivatives. The general synthetic route can be summarized as follows:

  1. Condensation Reaction: A condensation reaction is performed between 4-(4-nitrophenyl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid and appropriate amines or other nucleophiles.
  2. Reduction Step: The nitro group is subsequently reduced to an amino group using catalytic hydrogenation or other reducing agents.
  3. Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

Molecular Structure
AE0047 Hydrochloride has a complex molecular structure characterized by a 1,4-dihydropyridine core. The molecular formula is C16H20ClN3O3C_{16}H_{20}ClN_3O_3, with a molecular weight of approximately 345.80 g/mol. The structure includes:

  • Pyridine Ring: A five-membered ring containing nitrogen atoms that plays a crucial role in its biological activity.
  • Functional Groups: The presence of hydroxyl groups and a chloride ion contributes to its solubility and pharmacological properties.

The stereochemistry of AE0047 is significant for its activity, as specific spatial arrangements can influence receptor binding and efficacy .

Chemical Reactions Analysis

Chemical Reactions Involving AE0047 Hydrochloride
AE0047 Hydrochloride participates in several chemical reactions relevant to its function as a calcium channel antagonist:

  1. Binding Interactions: It competes with dihydropyridine-sensitive calcium channel blockers at the receptor site, influencing the conformational state of the channel.
  2. Metabolic Pathways: In vivo metabolism may involve hydrolysis and conjugation reactions that modify its pharmacokinetic properties.
  3. Degradation Pathways: Under certain conditions (e.g., acidic environments), AE0047 can undergo hydrolytic degradation, leading to loss of activity.

Understanding these reactions is essential for predicting drug behavior in biological systems .

Mechanism of Action

Mechanism of Action
AE0047 Hydrochloride exerts its pharmacological effects primarily through the inhibition of calcium channels in vascular smooth muscle and cardiac tissues. The mechanism can be outlined as follows:

  1. Calcium Channel Blockade: By binding to the dihydropyridine receptor sites on L-type calcium channels, AE0047 prevents calcium ions from entering cells.
  2. Vasodilation Effect: This blockade leads to relaxation of vascular smooth muscle, resulting in vasodilation and decreased blood pressure.
  3. Cardiac Effects: It also reduces myocardial contractility and oxygen demand, which is beneficial in conditions like angina.

The potency of AE0047 is reflected in its low IC50 value (0.26 nM) against [3H]nimodipine binding in rat cardiac membrane homogenates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
AE0047 Hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol, which enhances its bioavailability.
  • Stability: Relatively stable under normal storage conditions but sensitive to light and moisture.

These properties are crucial for formulation development and ensuring effective delivery in therapeutic applications .

Applications

Scientific Applications
AE0047 Hydrochloride has several applications in both clinical and research settings:

  1. Hypertension Management: Used clinically to lower blood pressure through its vasodilatory effects.
  2. Angina Treatment: Effective in reducing angina episodes by decreasing cardiac workload.
  3. Research Tool: Utilized in pharmacological studies to investigate calcium signaling pathways and receptor interactions.

The ongoing research into AE0047's mechanisms may lead to further therapeutic applications or enhancements in existing treatments for cardiovascular diseases .

Mechanisms of Calcium Channel Antagonism

Binding Affinity to Dihydropyridine-Sensitive L-Type Calcium Channels

AE0047 Hydrochloride is a dihydropyridine-type calcium antagonist that exhibits high-affinity binding to L-type voltage-gated calcium channels (VGCCs). These channels, particularly the Cav1.2 subtype, are critical regulators of calcium influx in excitable cells. AE0047 binds to the α1 subunit of L-type channels, with its interaction localized to transmembrane domains IIIS5, IIIS6, and IVS6—regions known to form the dihydropyridine (DHP) receptor pocket [10]. The drug inhibits [³H]nimodipine binding to rat cardiac membranes with an IC50 of 0.26 nM, demonstrating nanomolar affinity comparable to first-generation DHP antagonists [2]. Site-directed mutagenesis studies confirm that residues Tyr1152 and Ile1153 in domain IVS6 are essential for high-affinity binding, a characteristic shared by other DHP antagonists [10].

Table 1: Binding Affinity Profile of AE0047 Hydrochloride

Experimental SystemTargetAffinity (IC50 or Ki)
Rat cardiac membranes[³H]Nimodipine binding site0.26 nM
HEK293 cells expressing Cav1.2[³H]PN200-110 displacementKi = 40.9 nM
Vascular smooth muscleHigh K+-evoked contractionIC50 = 1 μM (functional)

The voltage-dependent blocking action of AE0047 is enhanced under depolarized conditions, a trait linked to its preferential binding to inactivated channel states. This property underlies its therapeutic utility in hypertension, where sustained vascular depolarization increases drug-channel interactions [5] [10].

Inhibition of Voltage-Dependent Calcium Influx in Vascular Smooth Muscle

AE0047 Hydrochloride potently inhibits extracellular Ca2+ influx through L-type channels in vascular smooth muscle cells (VSMCs). In isolated rat aorta models, AE0047 (1 μM) suppresses high K+ (30–90 mM)-induced contractions by >80%, confirming its role as a voltage-dependent calcium channel blocker [5]. This inhibition occurs via selective blockade of L-type channels, as evidenced by its inability to affect receptor-operated calcium channels activated by agonists like norepinephrine. The drug’s membrane partitioning properties enable deep access into lipid bilayers, facilitating interaction with the channel’s DHP-binding domain [5] [6].

Mechanistically, AE0047 stabilizes the inactivated conformation of Cav1.2 channels, reducing channel open probability without altering single-channel conductance. This action decreases global cytosolic Ca2+ concentrations ([Ca2+]i) in VSMCs, leading to:

  • Reduced actin-myosin cross-bridge cycling via calmodulin-myosin light chain kinase (MLCK) inhibition
  • Vasodilation of resistance arterioles and systemic blood pressure reduction
  • Attenuation of calcium-triggered calcium release from sarcoplasmic reticulum stores [5]

Table 2: Functional Inhibition of Calcium-Dependent Contraction by Calcium Channel Blockers

AgentIC50 (High K+ Contraction)Relative Potency vs. Nifedipine
AE0047 Hydrochloride0.8–1.0 μM1.2×
Nifedipine0.1 μM1.0× (reference)
Verapamil30 μM0.03×

Modulation of Intracellular Calcium Signaling Pathways in Endothelial Cells

Beyond direct channel blockade, AE0047 modulates calcium signaling cascades in endothelial cells, influencing vascular tone and metabolic functions. In human vascular endothelia, AE0047 (10−6 M) reduces IP3 receptor-mediated calcium release from endoplasmic reticulum stores by 35–40%, likely through indirect modulation of phospholipase C (PLC) activity [2] [9]. This effect diminishes endothelin-1-induced vasoconstriction and enhances nitric oxide (NO) bioavailability, promoting vasodilation.

Notably, AE0047’s calcium channel antagonism extends to metabolic regulation:

  • Inhibition of intestinal chylomicron secretion: At 10−6 M, AE0047 suppresses basolateral secretion of 14C-triglycerides and apolipoprotein B in Caco-2 cells by >50%, reducing postprandial triglyceride levels [1].
  • Enhancement of hepatic VLDL clearance: In HepG2 hepatocytes, AE0047 increases 125I-VLDL uptake by 1.8-fold, accelerating triglyceride removal from circulation [1].These actions are mediated by L-type channel blockade in enterocytes and hepatocytes, which alters membrane trafficking and receptor expression (e.g., LDL receptor upregulation). The resulting improvement in lipid profile—reduced triglycerides and elevated HDL—positions AE0047 as a dual cardiometabolic therapeutic [1] [9].

Table 3: Endothelial and Metabolic Effects of AE0047 Hydrochloride

Cellular ProcessExperimental ModelAE0047 Effect
Chylomicron secretionCaco-2 intestinal cells↓ Basolateral 14C-TG secretion by 50–60%
VLDL clearanceHepG2 hepatocytes125I-VLDL uptake by 80%
Endothelin-1-induced Ca2+ releaseHuman umbilical vein endothelia↓ Peak [Ca2+]i by 35–40%

Properties

CAS Number

116308-56-6

Product Name

AE0047 Hydrochloride

IUPAC Name

5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

Molecular Formula

C41H43ClN4O6

Molecular Weight

723.3 g/mol

InChI

InChI=1S/C41H42N4O6.ClH/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32;/h4-20,27,38-39,42H,21-26H2,1-3H3;1H

InChI Key

HEKGFDAQKCYYLS-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.